5-Chloro-2-ethynylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

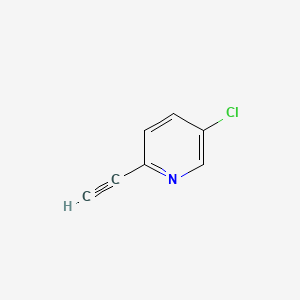

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-ethynylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN/c1-2-7-4-3-6(8)5-9-7/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDWHTKFYMVXXFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80726195 | |

| Record name | 5-Chloro-2-ethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80726195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196153-33-9 | |

| Record name | 5-Chloro-2-ethynylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196153-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-ethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80726195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-ethynylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-2-ethynylpyridine for Researchers and Drug Development Professionals

An essential building block in medicinal chemistry, 5-Chloro-2-ethynylpyridine is a versatile heterocyclic compound instrumental in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in drug discovery and development.

Core Chemical Properties

This compound is a solid, light brown to brown compound at room temperature.[1][2] Its fundamental chemical and physical properties are summarized in the table below. While some experimental data is available, certain properties like boiling point and density are currently based on predicted values.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄ClN | [1] |

| Molecular Weight | 137.57 g/mol | [1] |

| CAS Number | 1196153-33-9 | [1] |

| Appearance | Light brown to brown solid | [1] |

| Predicted Boiling Point | 193.1 ± 25.0 °C | [1] |

| Predicted Density | 1.23 ± 0.1 g/cm³ | [1] |

| Storage | Store in an inert atmosphere, preferably in a freezer at -20°C.[1] |

Spectroscopic Data

Detailed spectroscopic information is crucial for the unambiguous identification and characterization of this compound. The following are expected spectral characteristics.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃) would be expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring, and one signal for the acetylenic proton. The chemical shifts (δ) are influenced by the electronegativity of the chlorine atom and the nitrogen atom in the pyridine ring, as well as the anisotropic effect of the ethynyl group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon-13 NMR spectrum will provide information on the seven carbon atoms in the molecule. The two carbons of the ethynyl group will appear in the characteristic region for sp-hybridized carbons. The five carbons of the pyridine ring will have distinct chemical shifts influenced by the chloro and ethynyl substituents and the ring nitrogen.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational frequencies of its functional groups. Key expected peaks include:

-

C≡C-H stretch: A sharp, weak to medium band around 3300 cm⁻¹.

-

C≡C stretch: A weak band in the region of 2100-2260 cm⁻¹.

-

C-H stretch (aromatic): Bands in the region of 3000-3100 cm⁻¹.

-

C=C and C=N stretches (aromatic ring): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-Cl stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.

Synthesis and Reactivity

This compound is a valuable building block in organic synthesis, primarily utilized in cross-coupling reactions to construct more complex molecules.

Synthesis of this compound

A common synthetic route to this compound involves the Sonogashira coupling of a dihalopyridine precursor, such as 2,5-dichloropyridine, with a protected acetylene source, followed by deprotection.

Sonogashira Coupling Reactions

The terminal alkyne functionality of this compound makes it an ideal substrate for Sonogashira cross-coupling reactions. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide, providing a powerful method for constructing complex molecular scaffolds.

-

Reaction Setup: In a dry flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂; 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI; 2-10 mol%).

-

Solvent and Base: Add a suitable degassed solvent (e.g., tetrahydrofuran, dioxane, or N,N-dimethylformamide) and a base (e.g., triethylamine or diisopropylethylamine).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with heating, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with aqueous ammonium chloride and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery

The unique structural features of this compound, particularly the presence of a reactive ethynyl group and a substituted pyridine ring, make it a valuable synthon in the development of novel therapeutic agents.

Role in MCT4 Inhibition

A notable application of this compound is its use as a key building block in the synthesis of a highly selective inhibitor of the Monocarboxylate Transporter 4 (MCT4).[3] MCT4 is a crucial protein involved in lactate transport in highly glycolytic cells, such as those found in many types of cancer.[3][4] By exporting lactate, MCT4 helps maintain the pH balance within cancer cells, allowing them to sustain high rates of glycolysis and proliferation.

Inhibition of MCT4 leads to an accumulation of intracellular lactate, which can disrupt cellular metabolism and induce cell death.[4] Therefore, MCT4 has emerged as a promising target for cancer therapy. The inhibitor synthesized using this compound has been shown to effectively block lactate efflux and reduce the viability of cancer cells that have high levels of MCT4 expression.[3]

Potential as a Kinase Inhibitor Scaffold

The pyridine and ethynyl moieties are common features in many kinase inhibitors. The nitrogen atom of the pyridine ring can form crucial hydrogen bond interactions with the hinge region of the kinase active site, a common binding motif for ATP-competitive inhibitors. The rigid ethynyl linker can be used to position other functionalities to interact with specific pockets within the kinase domain, potentially leading to high potency and selectivity. While specific kinase inhibitors directly incorporating an unsubstituted this compound are not extensively documented, its derivatives are promising candidates for the development of novel inhibitors targeting various kinases implicated in cancer and other diseases.

Safety Information

This compound is classified as a warning-level hazard. It is reported to cause serious eye irritation and may cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2]

References

- 1. Pharmacological Inhibition of MCT4 Reduces 4-Hydroxytamoxifen Sensitivity by Increasing HIF-1α Protein Expression in ER-Positive MCF-7 Breast Cancer Cells [jstage.jst.go.jp]

- 2. Frontiers | MCT4 inhibition attenuates inflammatory response to Mycobacterium avium paratuberculosis infection and restores intestinal epithelial integrity in vitro [frontiersin.org]

- 3. scbt.com [scbt.com]

- 4. Inhibition of Hypothalamic MCT4 and MCT1–MCT4 Expressions Affects Food Intake and Alters Orexigenic and Anorexigenic Neuropeptide Expressions - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 5-Chloro-2-ethynylpyridine in Drug Discovery

CAS Number: 1196153-33-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Chloro-2-ethynylpyridine, a key building block in the synthesis of targeted therapeutics. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its application in the development of kinase inhibitors for cancer therapy.

Compound Data

This compound is a halogenated pyridine derivative featuring a reactive ethynyl group, making it a valuable synthon in medicinal chemistry. Its physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1196153-33-9 | --INVALID-LINK-- |

| Molecular Formula | C₇H₄ClN | --INVALID-LINK-- |

| Molecular Weight | 137.57 g/mol | --INVALID-LINK-- |

| Appearance | Light brown to brown solid | --INVALID-LINK-- |

| Boiling Point (Predicted) | 193.1 ± 25.0 °C | --INVALID-LINK-- |

| Density (Predicted) | 1.23 ± 0.1 g/cm³ | --INVALID-LINK-- |

| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C | --INVALID-LINK-- |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving a Sonogashira coupling reaction followed by a deprotection step. A representative experimental protocol is detailed below.

Experimental Workflow

Step 1: Sonogashira Coupling of 2,5-Dichloropyridine and Ethynyltrimethylsilane

This step forms the carbon-carbon bond between the pyridine ring and the protected acetylene.

Materials:

-

2,5-Dichloropyridine

-

Ethynyltrimethylsilane

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,5-dichloropyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Add anhydrous THF and triethylamine (2.0 eq).

-

Degas the mixture by bubbling with the inert gas for 15-20 minutes.

-

Add ethynyltrimethylsilane (1.1 eq) dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine.

Step 2: Deprotection of 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine

This step removes the trimethylsilyl (TMS) protecting group to yield the terminal alkyne.

Materials:

-

Crude 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine from Step 1

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

Procedure:

-

Dissolve the crude 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine in methanol.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification

The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product as a solid.[1]

Application in Drug Discovery: A Building Block for Kinase Inhibitors

This compound is a crucial intermediate in the synthesis of various kinase inhibitors, which are a major class of anti-cancer drugs. The ethynyl group serves as a key linker to connect different pharmacophores, while the chloro-substituted pyridine ring often engages in important interactions within the kinase active site.

Targeting the ALK and EGFR Signaling Pathways in Non-Small Cell Lung Cancer (NSCLC)

Aberrant signaling through the Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR) pathways is a key driver in certain types of non-small cell lung cancer (NSCLC).[2][3] Small molecule inhibitors that target these kinases have shown significant clinical benefit. This compound has been utilized in the development of potent ALK and EGFR inhibitors.[3][4]

ALK Signaling Pathway

The ALK receptor tyrosine kinase, when constitutively activated by genetic rearrangements (e.g., EML4-ALK fusion), triggers downstream signaling cascades including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, leading to cell proliferation and survival.[5][6][7]

EGFR Signaling Pathway

Similarly, mutations in the EGFR can lead to its constitutive activation, driving downstream pathways such as RAS-MAPK and PI3K-AKT, which promote tumor growth and survival.[8][9][10]

Synthetic Approach to Kinase Inhibitors

The general strategy for incorporating this compound into kinase inhibitors involves its use in a Sonogashira coupling reaction with a suitably functionalized aromatic or heteroaromatic core. This is exemplified in the synthesis of potent ALK/EGFR dual inhibitors.[3]

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex molecules in drug discovery. Its straightforward synthesis and the reactivity of its ethynyl group make it an ideal component for constructing potent and selective kinase inhibitors. The continued exploration of this and similar synthons will undoubtedly contribute to the development of novel therapeutics for a range of diseases, including cancer.

References

- 1. benchchem.com [benchchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ALK Inhibitors in Non–Small Cell Lung Cancer: Crizotinib and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. researchgate.net [researchgate.net]

- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 上皮成長因子受容体 (EGFR) シグナリング [sigmaaldrich.com]

- 10. lifesciences.danaher.com [lifesciences.danaher.com]

Spectroscopic and Synthetic Profile of 5-Chloro-2-ethynylpyridine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Chloro-2-ethynylpyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its rigid, acetylenic scaffold and the presence of a chlorine atom make it a valuable building block for the synthesis of more complex molecules, including pharmaceutical intermediates and functional organic materials. This technical guide provides a summary of the available spectroscopic data for this compound and outlines a general synthetic approach.

Spectroscopic Data

Precise, experimentally-derived spectroscopic data for this compound is not widely available in the public domain. However, based on the known chemical shifts of related pyridine and ethynyl compounds, a predicted spectroscopic profile can be outlined. It is important to note that the following tables represent predicted or typical values and should be confirmed by experimental analysis for any specific application.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.5 | d | H-6 |

| ~7.8 | dd | H-4 |

| ~7.4 | d | H-3 |

| ~3.2 | s | Ethynyl-H |

Solvent: CDCl₃. Predicted values are based on analogous structures and may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~151 | C-6 |

| ~142 | C-2 |

| ~139 | C-4 |

| ~134 | C-5 |

| ~121 | C-3 |

| ~83 | Ethynyl-C (quaternary) |

| ~79 | Ethynyl-C (CH) |

Solvent: CDCl₃. Predicted values are based on analogous structures and may vary.

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3300 | ≡C-H | Stretch |

| ~2100 | -C≡C- | Stretch |

| ~1600, 1470, 1380 | Pyridine Ring | C=C, C=N Stretch |

| ~1100-1000 | C-Cl | Stretch |

Predicted values are based on characteristic absorption frequencies.

Table 4: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₇H₄ClN |

| Monoisotopic Mass | 137.0032 Da |

Experimental Protocols

Synthesis of this compound via Sonogashira Coupling

This procedure involves the palladium- and copper-catalyzed cross-coupling of a protected acetylene source, such as trimethylsilylacetylene (TMSA), with 2,5-dichloropyridine, followed by deprotection of the silyl group.

Materials:

-

2,5-Dichloropyridine

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Toluene or Tetrahydrofuran (THF), anhydrous

-

Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)

-

Methanol or Tetrahydrofuran (THF) for deprotection

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Coupling Reaction:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,5-dichloropyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).

-

Add anhydrous toluene or THF, followed by triethylamine or DIPEA (2.0-3.0 eq).

-

To this stirring mixture, add trimethylsilylacetylene (1.1-1.5 eq) dropwise.

-

Heat the reaction mixture to 50-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product (2-trimethylsilylethynyl-5-chloropyridine) by column chromatography on silica gel.

-

-

Deprotection:

-

Dissolve the purified 2-trimethylsilylethynyl-5-chloropyridine in methanol or THF.

-

Add a mild base such as potassium carbonate or a fluoride source like TBAF.

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

The resulting crude this compound can be further purified by column chromatography or recrystallization.

-

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Logical Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis and characterization of this compound.

Disclaimer: This document is intended for informational purposes only. The predicted spectroscopic data and the generalized synthetic protocol have not been experimentally verified by the author. Researchers should consult relevant safety data sheets (SDS) and perform their own risk assessments before attempting any chemical synthesis. All laboratory work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

An In-Depth Technical Guide to the Molecular Structure of 5-Chloro-2-ethynylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 5-Chloro-2-ethynylpyridine. This compound serves as a critical building block in medicinal chemistry, most notably in the development of selective inhibitors for the monocarboxylate transporter 4 (MCT4), a key target in cancer therapy. This document consolidates essential data, including spectroscopic information and detailed experimental protocols, to support ongoing research and drug discovery efforts.

Molecular Structure and Properties

This compound is a heterocyclic aromatic compound with the chemical formula C₇H₄ClN. Its structure consists of a pyridine ring substituted with a chlorine atom at the 5-position and an ethynyl group at the 2-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1196153-33-9 | [1][2] |

| Molecular Formula | C₇H₄ClN | [1] |

| Molecular Weight | 137.57 g/mol | [1] |

| Appearance | Light brown to brown solid | [1] |

| Predicted Boiling Point | 193.1 ± 25.0 °C | [1] |

| Predicted Density | 1.23 ± 0.1 g/cm³ | [1] |

| InChI | 1S/C7H4ClN/c1-2-7-4-3-6(8)5-9-7/h1,3-5H | [2] |

| SMILES | C1(C#C)=NC=C(Cl)C=C1 | [1] |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Characteristic Peaks / Signals |

| ¹H NMR | Aromatic protons on the pyridine ring are expected in the range of δ 7.0-8.5 ppm. The acetylenic proton should appear as a singlet around δ 3.0-3.5 ppm. |

| ¹³C NMR | Aromatic carbons are predicted to resonate between δ 120-155 ppm. The two sp-hybridized carbons of the ethynyl group are expected in the range of δ 70-90 ppm. |

| IR Spectroscopy | A sharp, weak absorption band for the C≡C stretch is anticipated around 2100-2260 cm⁻¹. A sharp band for the ≡C-H stretch should appear around 3300 cm⁻¹. C-Cl stretching vibrations are typically observed in the 600-800 cm⁻¹ region. Aromatic C-H and C=C stretching bands are expected in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively. |

| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z 137, with a characteristic M+2 isotope peak for the chlorine atom at m/z 139 in an approximate 3:1 ratio. |

Synthesis of this compound

The synthesis of this compound is typically achieved through a Sonogashira coupling reaction, a robust and widely used method for the formation of C(sp²)-C(sp) bonds.[3] This involves the palladium-catalyzed cross-coupling of an aryl halide with a terminal alkyne. A common synthetic route involves the coupling of a dihalopyridine with a protected alkyne, followed by deprotection.

Experimental Protocol: Two-Step Synthesis

This protocol outlines a general two-step procedure for the synthesis of this compound, starting from 2-bromo-5-chloropyridine and utilizing trimethylsilylacetylene as a protected alkyne source.

Step 1: Sonogashira Coupling of 2-Bromo-5-chloropyridine with Trimethylsilylacetylene

Materials:

-

2-Bromo-5-chloropyridine

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 2-bromo-5-chloropyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

-

Add anhydrous THF and triethylamine (2.0 eq).

-

To this stirred suspension, add trimethylsilylacetylene (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 5-chloro-2-((trimethylsilyl)ethynyl)pyridine.

Step 2: Deprotection of the Trimethylsilyl Group

Materials:

-

5-chloro-2-((trimethylsilyl)ethynyl)pyridine

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the silyl-protected intermediate (1.0 eq) in a mixture of methanol and dichloromethane.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Stir the mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC.

-

Once the reaction is complete, filter the mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography to obtain this compound.

Application in Drug Discovery: Development of MCT4 Inhibitors

This compound is a key intermediate in the synthesis of potent and selective inhibitors of monocarboxylate transporter 4 (MCT4).[4][5] MCT4 is a crucial protein for cancer cell survival, as it facilitates the efflux of lactate, a byproduct of the high glycolytic rate observed in many tumors (the Warburg effect).[5] Inhibition of MCT4 leads to intracellular lactate accumulation and a decrease in the extracellular lactate concentration, which can disrupt tumor metabolism and enhance anti-tumor immunity.[4]

Signaling Pathway and Mechanism of Action

The development of MCT4 inhibitors is a promising strategy in cancer therapy. The signaling pathway targeted by these inhibitors is central to cancer cell metabolism and the tumor microenvironment.

Caption: MCT4 inhibition pathway in a tumor cell.

Experimental Workflow for Inhibitor Development

The discovery and optimization of MCT4 inhibitors derived from this compound involves a structured experimental workflow.

Caption: Workflow for MCT4 inhibitor development.

Conclusion

This compound is a molecule of significant interest to the scientific and drug development communities. Its utility as a versatile building block for the synthesis of targeted therapeutics, particularly MCT4 inhibitors, underscores its importance in modern medicinal chemistry. This guide provides a foundational understanding of its molecular structure, properties, and synthesis, which is intended to facilitate its application in the development of novel therapies.

References

An In-depth Technical Guide to 5-Chloro-2-ethynylpyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-ethynylpyridine is a key heterocyclic building block in organic synthesis, particularly valued in the field of medicinal chemistry for the development of novel therapeutic agents. Its unique structural features, combining the reactivity of a terminal alkyne with the electronic properties of a chloropyridine ring, make it a versatile precursor for a wide range of molecular architectures. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and potential applications of this compound, with a focus on its role in drug discovery and development. Detailed experimental protocols for its synthesis via the Sonogashira coupling reaction are presented, along with a compilation of its spectral and physical data.

Introduction

The pyridine scaffold is a ubiquitous motif in pharmaceuticals and agrochemicals, owing to its ability to engage in various biological interactions. The introduction of an ethynyl group provides a reactive handle for further functionalization through reactions such as click chemistry, cyclization, and cross-coupling reactions. The additional presence of a chloro substituent on the pyridine ring modulates the electronic properties of the molecule and offers another site for synthetic modification. While the exact date and discoverer of this compound are not prominently documented in readily available literature, its utility as a synthetic intermediate has led to its commercial availability and use in various research and development settings.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is provided in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1196153-33-9 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₇H₄ClN | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 137.57 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | Light brown to brown solid | --INVALID-LINK-- |

| Boiling Point (Predicted) | 193.1 ± 25.0 °C | --INVALID-LINK-- |

| Density (Predicted) | 1.23 ± 0.1 g/cm³ | --INVALID-LINK-- |

| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C | --INVALID-LINK-- |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Values |

| ¹H NMR | Chemical shifts for aromatic and acetylenic protons are expected in their characteristic regions. |

| ¹³C NMR | Characteristic peaks for the pyridine ring carbons and the two sp-hybridized alkyne carbons are anticipated. The chemical shifts are influenced by the chloro substituent and the nitrogen atom.[1][2][3] |

| IR Spectroscopy | A sharp absorption band corresponding to the C≡C-H stretching vibration is expected around 3300 cm⁻¹, and a band for the C≡C stretch around 2100 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M+) is expected at m/z 137, with a characteristic M+2 peak due to the ³⁷Cl isotope.[4][5][6][7] Fragmentation may involve the loss of the ethynyl group or the chlorine atom. |

Synthesis of this compound

The primary method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[8][9] This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[8]

General Reaction Scheme

The synthesis typically proceeds by reacting a dihalopyridine, such as 2-bromo-5-chloropyridine or 2,5-dichloropyridine, with a protected or unprotected acetylene source. A common strategy involves the use of trimethylsilylacetylene followed by deprotection of the silyl group.

Detailed Experimental Protocol: Sonogashira Coupling

This protocol is a representative procedure based on established methodologies for Sonogashira couplings of halopyridines.

Materials:

-

2-Bromo-5-chloropyridine (1.0 eq)

-

Trimethylsilylacetylene (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3.0 eq)

-

Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating plate

Procedure:

Step 1: Sonogashira Coupling

-

To a dry, inert-atmosphere flask, add 2-bromo-5-chloropyridine, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add anhydrous THF (or DMF) and triethylamine (or diisopropylamine) via syringe.

-

Add trimethylsilylacetylene dropwise to the stirred solution.

-

Heat the reaction mixture to a suitable temperature (e.g., 50-70 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues.

-

Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(2-(trimethylsilyl)ethynyl)-5-chloropyridine.

Step 2: Deprotection of the Trimethylsilyl Group

-

Dissolve the purified 2-(2-(trimethylsilyl)ethynyl)-5-chloropyridine in methanol.

-

Add potassium carbonate to the solution and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Role in Drug Discovery and Development

While this compound itself is primarily a building block, its derivatives have shown significant potential in medicinal chemistry. The ethynyl group serves as a versatile handle for the synthesis of more complex molecules with diverse biological activities.

Derivatives of ethynylpyridines have been investigated for a range of therapeutic applications, including their use as enzyme inhibitors, receptor antagonists, and as components of larger, more complex drug molecules. For instance, a derivative of this compound has been utilized as a chemical probe to study the biology of Monocarboxylate Transporter 4 (MCT4), a protein implicated in cancer metabolism. This highlights the potential of this scaffold in developing targeted cancer therapies.

The logical workflow for utilizing this compound in a drug discovery program can be visualized as follows:

References

- 1. bhu.ac.in [bhu.ac.in]

- 2. compoundchem.com [compoundchem.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. PubChemLite - this compound (C7H4ClN) [pubchemlite.lcsb.uni.lu]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. article.sapub.org [article.sapub.org]

- 7. Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][1,5]benzodiazepin-1( 2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. depts.washington.edu [depts.washington.edu]

- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 5-Chloro-2-ethynylpyridine in Organic Solvents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-ethynylpyridine is a halogenated pyridine derivative of interest in organic synthesis and medicinal chemistry. Its unique structure, featuring both a reactive ethynyl group and a chloro-substituted pyridine ring, makes it a valuable building block for the synthesis of more complex molecules, including pharmacologically active compounds. Understanding its solubility in various organic solvents is a critical first step in its application, influencing reaction conditions, purification methods, and formulation development. This technical guide aims to provide a comprehensive overview of the available data on the solubility of this compound in common organic solvents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties can provide qualitative insights into its expected solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₄ClN | [1] |

| Molecular Weight | 137.57 g/mol | [1] |

| Appearance | Light brown to brown solid | [1] |

| Boiling Point (Predicted) | 193.1 ± 25.0 °C | [1] |

| Density (Predicted) | 1.23 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | -0.02 ± 0.22 | [1] |

Solubility Data

The available information is largely qualitative, with suppliers indicating that the compound is a solid.[1][2] This lack of specific data highlights an information gap for this particular compound and suggests that researchers utilizing this compound may need to determine its solubility empirically for their specific applications.

Experimental Protocols for Solubility Determination

In the absence of published data, researchers can employ standard methods to determine the solubility of this compound. A general experimental workflow for determining solubility is outlined below.

Caption: A general workflow for the experimental determination of solubility.

Methodology:

-

Gravimetric Method:

-

Prepare a series of vials with a known volume of the desired organic solvent.

-

Incrementally add a known mass of this compound to each vial.

-

Agitate the vials at a constant temperature until equilibrium is reached (i.e., no more solid dissolves). This can be facilitated by a shaker or magnetic stirrer.

-

Visually inspect for the presence of undissolved solid. The concentration in the last vial with no visible solid provides an estimate of the solubility.

-

For a more precise measurement, a saturated solution can be prepared by adding an excess of the compound. After equilibration, the solution is filtered to remove undissolved solid, and a known volume of the supernatant is evaporated to dryness. The mass of the remaining solid is then used to calculate the solubility.

-

-

Spectroscopic Method:

-

Prepare a calibration curve of absorbance versus concentration for this compound in the chosen solvent using a UV-Vis spectrophotometer.

-

Prepare a saturated solution by adding an excess of the compound to the solvent and allowing it to equilibrate at a constant temperature.

-

Filter the saturated solution to remove any undissolved solid.

-

Dilute a known volume of the saturated solution to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted solution and use the calibration curve to determine the concentration of the saturated solution, and thus the solubility.

-

Logical Relationship for Solvent Selection

The choice of solvent is critical for any process involving this compound. The following diagram illustrates the logical considerations for solvent selection.

Caption: Key factors influencing the selection of an appropriate solvent.

Conclusion

While specific, quantitative data on the solubility of this compound in organic solvents is currently lacking in the public domain, its physicochemical properties suggest it is a solid compound with solubility characteristics that will depend on the polarity of the solvent. For researchers and professionals in drug development, the empirical determination of solubility using standard laboratory methods is recommended to ensure the success of synthesis, purification, and formulation activities involving this compound. Further studies to quantify its solubility in a range of common organic solvents would be a valuable contribution to the chemical sciences.

References

An In-depth Technical Guide to 5-Chloro-2-ethynylpyridine for Researchers and Drug Development Professionals

For researchers, scientists, and drug development professionals, 5-Chloro-2-ethynylpyridine is a key heterocyclic building block with significant potential in medicinal chemistry. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and applications, with a focus on its role in the development of targeted therapeutics.

Commercial Availability

This compound is readily available from a variety of chemical suppliers, ensuring a stable supply chain for research and development purposes. It is typically offered in high purity, suitable for sensitive synthetic applications. The compound is available as the free base and as a hydrochloride salt, providing flexibility for different reaction conditions.

Below is a summary of representative commercial suppliers and their typical product offerings. Please note that availability and specifications are subject to change and should be confirmed with the respective suppliers.

| Supplier | CAS Number | Product Form | Purity | Available Quantities |

| Various | 1196153-33-9 | Free Base | ≥95% | 250 mg, 1 g, Bulk |

| Various | 1956341-52-8 | Hydrochloride Salt | ≥95% | Custom Synthesis |

Key suppliers include, but are not limited to, Apollo Scientific, ChemScene, and Sigma-Aldrich.[1][2][3]

Physicochemical and Spectroscopic Data

Accurate physicochemical and spectroscopic data are crucial for the effective use of this compound in synthesis and analysis. While experimental data for some properties are not widely published, predicted values provide a useful reference.

| Property | Value | Data Type |

| Molecular Formula | C₇H₄ClN | - |

| Molecular Weight | 137.57 g/mol | - |

| Appearance | Solid | Experimental |

| Boiling Point | 193.1 ± 25.0 °C | Predicted[4] |

| Density | 1.23 ± 0.1 g/cm³ | Predicted[4] |

| pKa | -0.02 ± 0.22 | Predicted |

| LogP | 2.1381 | Predicted[1] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[5][6] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

General Experimental Protocol: Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling of a suitable 2-halo-5-chloropyridine with a protected acetylene source, followed by deprotection.

Materials:

-

2-Bromo-5-chloropyridine (or 2-iodo-5-chloropyridine)

-

Ethynyltrimethylsilane (TMS-acetylene)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine, diisopropylethylamine)

-

Solvent (e.g., THF, DMF)

-

Deprotection agent (e.g., TBAF, K₂CO₃/MeOH)

Procedure:

-

Coupling Reaction: To a solution of 2-bromo-5-chloropyridine in an appropriate solvent (e.g., THF), add the palladium catalyst, copper(I) iodide, and the amine base. The mixture is degassed and placed under an inert atmosphere (e.g., argon or nitrogen). Ethynyltrimethylsilane is then added, and the reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the protected 5-chloro-2-((trimethylsilyl)ethynyl)pyridine.

-

Deprotection: The purified silyl-protected compound is dissolved in a suitable solvent (e.g., THF), and a deprotection agent such as tetrabutylammonium fluoride (TBAF) or potassium carbonate in methanol is added. The reaction is stirred at room temperature until the deprotection is complete.

-

Final Purification: The reaction mixture is worked up and purified by column chromatography to afford the final product, this compound.

Synthetic Workflow Diagram

References

- 1. chemscene.com [chemscene.com]

- 2. 1956341-52-8|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 3. This compound | 1196153-33-9 [sigmaaldrich.com]

- 4. This compound CAS#: 1196153-33-9 [m.chemicalbook.com]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

Initial Investigations of 5-Chloro-2-ethynylpyridine Bioactivity: A Technical Whitepaper

Anticancer Activity of Pyridine Derivatives

The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives have been extensively investigated for their potential as anticancer agents, demonstrating a range of activities against various cancer cell lines.[2][3] The anticancer effects are often attributed to the ability of the nitrogen-containing heterocycle to interact with biological targets like enzymes and nucleic acids.[3]

In Vitro Antiproliferative Studies

Multiple studies have reported the synthesis and evaluation of novel pyridine derivatives with significant anticancer properties. These compounds have been tested against a panel of human cancer cell lines, often showing promising inhibitory effects.

Table 1: Summary of In Vitro Anticancer Activity of Pyridine Derivatives

| Compound Class | Cell Line(s) | Key Findings | Reference |

| 1,2,4-Triazole-pyridine hybrids | Murine melanoma (B16F10) | Compounds TP1-TP7 showed IC50 values from 41.12µM to 61.11µM. | [4] |

| Pyridine-ureas | Breast cancer (MCF-7) and 58 other cancer cell lines | Compound 8e was highly potent against MCF-7 (IC50 = 0.22 µM) and inhibited VEGFR-2. | [5] |

| 2,3-Diaryl-3H-imidazo[4,5-b]pyridines | MCF-7, MDA-MB-468, K562, SaOS2 | Moderate cytotoxicity observed, with K562 being the most sensitive cell line. | [6] |

| Pyridinethione and Thienopyridine derivatives | HCT-116, HepG-2, MCF-7 | Several compounds showed interesting antitumor activity, particularly as anti-hepatocellular and anti-colon carcinoma agents. | [7] |

| Various Pyridine, Pyrane, and Pyrimidine derivatives | 59 human tumor cell lines | Compounds 2, 3, 4c, 6, 7, 9b, 10a, and 11 exhibited significant in vitro antitumor activities. | [2] |

Experimental Protocols: Anticancer Activity Screening

A common method for assessing in vitro anticancer activity is the MTT assay.

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized pyridine derivatives for a specified period (e.g., 48 hours).

-

MTT Addition: After incubation, the media is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Formazan Solubilization: The plates are incubated to allow the conversion of MTT to formazan crystals by viable cells. The formazan crystals are then solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[4]

Visualization: In Vitro Anticancer Screening Workflow

Caption: Workflow for in vitro anticancer activity screening using the MTT assay.

Antimicrobial and Antiviral Activity

Pyridine and its derivatives are known to possess a broad spectrum of antimicrobial and antiviral activities.[1][8] The incorporation of a pyridine nucleus can enhance the therapeutic properties of a molecule and improve its water solubility.[1]

In Vitro Antimicrobial and Antiviral Studies

Research has demonstrated the efficacy of various pyridine derivatives against a range of pathogenic bacteria and viruses.

Table 2: Summary of Antimicrobial and Antiviral Activity of Pyridine Derivatives

| Compound Class | Organism(s) | Key Findings | Reference |

| Pyridine salts | S. aureus, E. coli | Compound 66 showed the best antibacterial activity with MIC values of 56 ± 0.5% and 55 ± 0.5% against S. aureus and E. coli, respectively. | [8] |

| Hydropyridine derivatives | Gram-positive and Gram-negative bacteria | Compounds II and III were most effective, with low minimum inhibitory concentrations against P. aeruginosa, B. mesentericus, and S. aureus. | [9] |

| 5-Chloro-2-(cyanoacetamido)pyridines | E. coli, S. aureus | Compound 12b was the most potent, with inhibition of 92.3% against E. coli and 100% against S. aureus. | [10] |

| General Pyridine Compounds | Various bacteria and viruses | Review highlighting the broad-spectrum antimicrobial and antiviral properties of pyridine derivatives. | [1][11] |

Experimental Protocols: Antimicrobial Susceptibility Testing

A standard method for evaluating the antimicrobial activity of compounds is the determination of the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution for MIC Determination

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualization: Antimicrobial Screening Workflow

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Enzyme Inhibitory Activity

Derivatives of pyridine and ethynylpyridine have been identified as potent inhibitors of various enzymes, suggesting their potential in treating a range of diseases.

Cholinesterase Inhibition

Cholinesterase inhibitors are used in the treatment of Alzheimer's disease. Several pyridine derivatives have shown significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[12][13]

Table 3: Cholinesterase Inhibitory Activity of Pyridine Derivatives

| Compound Class | Enzyme | Key Findings | Reference |

| Pyridine derivatives with carbamic or amidic function | hAChE, hBChE | Carbamate 8 was the most potent hAChE inhibitor (IC50 = 0.153 µM), while carbamate 11 was the most potent hBChE inhibitor (IC50 = 0.828 µM). | [12] |

| Pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines | AChE, BuChE | Compound 4l showed the best inhibitory activity with IC50 values of 0.11 µM (AChE) and 3.4 µM (BuChE). | [14] |

| Pyrimidine and Pyridine diamine derivatives | EeAChE, eqBChE | Pyridine derivatives were more potent on eqBChE. Compound 25 showed 73% inhibition of EeAChE at 9 µM. | [13] |

Cytochrome P450 Inhibition

Ethynyl-containing compounds, such as 1-ethynylpyrene, have been shown to act as mechanism-based inhibitors of Cytochrome P450 enzymes, which are involved in drug metabolism.[15]

α-Glucosidase Inhibition

Derivatives of 1,3,4-thiadiazole containing a pyridine moiety have demonstrated significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting potential for antidiabetic applications.[16] One compound showed an IC50 value of 3.66 mM, which was more potent than the reference drug acarbose.[16]

Experimental Protocols: Enzyme Inhibition Assays

Protocol: Ellman's Method for Cholinesterase Inhibition

-

Reagent Preparation: Prepare solutions of the enzyme (e.g., EeAChE), the substrate (acetylthiocholine), and the test inhibitor.

-

Reaction Mixture: In a microplate well, combine the enzyme solution with the test inhibitor and incubate.

-

Initiate Reaction: Add the substrate to start the enzymatic reaction.

-

Detection: The hydrolysis of the substrate by the enzyme produces a colored product that is measured spectrophotometrically over time.

-

Data Analysis: The rate of the reaction in the presence of the inhibitor is compared to the rate in its absence to determine the percent inhibition and calculate the IC50 value.[13][14]

Visualization: Enzyme Inhibition Mechanism

Caption: Simplified diagram of competitive enzyme inhibition.

Specific Bioactivity of a 5-Chloro-2-ethynylpyridine Derivative

A significant finding directly related to the this compound scaffold is the development of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid. This compound is a highly selective inhibitor of the monocarboxylate transporter 4 (MCT4).[17]

MCT4 is crucial for lactate transport in highly glycolytic tumor cells, making it a key target in cancer therapy. Inhibition of MCT4 can lead to intracellular lactate accumulation and acidification, ultimately reducing tumor cell viability.[17] The development of this potent and selective MCT4 inhibitor highlights the potential of the this compound core in designing targeted anticancer agents.[17]

Conclusion

While direct biological data for this compound is scarce, the extensive research on its derivatives strongly suggests that this scaffold is a valuable starting point for the development of new therapeutic agents. The diverse bioactivities observed, including anticancer, antimicrobial, and enzyme inhibitory effects, underscore the versatility of the pyridine and ethynylpyridine moieties. Further investigation into the synthesis and biological evaluation of novel this compound derivatives is warranted to explore its full therapeutic potential.

References

- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. irjet.net [irjet.net]

- 4. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 5. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. api.jomardpublishing.com [api.jomardpublishing.com]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] Pyridine Compounds with Antimicrobial and Antiviral Activities | Semantic Scholar [semanticscholar.org]

- 12. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Acetylcholinesterase enzyme inhibitor activity of some novel pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling of 5-Chloro-2-ethynylpyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the Sonogashira coupling of 5-chloro-2-ethynylpyridine with aryl or vinyl halides. The Sonogashira reaction is a powerful cross-coupling method used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, a process of significant interest in the synthesis of complex molecules for pharmaceutical and materials science applications.[1] This reaction is typically carried out under mild conditions, making it compatible with a wide range of functional groups.[1]

The protocol outlined below is a generalized procedure based on established methodologies for Sonogashira couplings of similar substrates, including chloro-pyridines and various terminal alkynes.[2][3][4][5][6] Given that aryl chlorides are generally less reactive than the corresponding bromides or iodides, specific attention has been paid to catalyst systems and reaction conditions known to facilitate the coupling of these more challenging substrates.[3][7][8]

General Reaction Scheme

The Sonogashira coupling of this compound with an aryl halide (Ar-X, where X = I, Br, Cl) proceeds as follows:

Py represents the pyridine ring.

Key Reaction Parameters and Quantitative Data Summary

The efficiency of the Sonogashira coupling is influenced by several factors, including the choice of catalyst, co-catalyst, base, solvent, and reaction temperature. The following table summarizes typical ranges for these parameters based on literature precedents for similar reactions.

| Parameter | Typical Range | Notes |

| Palladium Catalyst Loading | 0.01 - 5 mol%[2][4][9][10] | Higher loadings may be required for less reactive aryl chlorides. |

| Copper(I) Co-catalyst Loading | 0.025 - 5 mol%[2][3][4] | Typically used in conjunction with a palladium catalyst. |

| Base | 2 - 7 equivalents[3][11] | Amines like triethylamine or diisopropylamine are common.[3] |

| Solvent | DMF, THF, Amines | Anhydrous and anaerobic conditions are often preferred.[12] |

| Temperature | Room Temperature - 100 °C[1][4] | Higher temperatures may be needed for aryl chlorides. |

| Reaction Time | 3 - 24 hours[3][11] | Monitored by TLC or GC-MS for completion. |

| Yield | Good to Excellent[2][13] | Highly dependent on substrates and reaction conditions. |

Experimental Workflow

The following diagram illustrates the general workflow for the Sonogashira coupling experiment.

Caption: General experimental workflow for the Sonogashira coupling reaction.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization for specific aryl halides.

Materials:

-

This compound

-

Aryl halide (e.g., iodobenzene, bromobenzene)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, [Pd(PPh₃)₄])[7]

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃) (if not using a pre-formed complex)

-

Base (e.g., triethylamine (Et₃N) or diisopropylamine)

-

Anhydrous solvent (e.g., DMF or THF)

-

Reaction flask (e.g., round-bottom flask)

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Standard glassware for work-up and purification

-

Celite®

Procedure:

-

Reaction Setup:

-

To a dry reaction flask under an inert atmosphere (e.g., argon), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 eq), copper(I) iodide (CuI, 0.025 eq), and triphenylphosphine (if needed, 0.1 eq).

-

Add the aryl halide (1.0 eq) and this compound (1.1 eq).

-

Add the anhydrous solvent (e.g., THF, 5 mL per 0.81 mmol of aryl halide) followed by the base (e.g., diisopropylamine, 7.0 eq).[3]

-

-

Reaction:

-

Work-up:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable solvent like diethyl ether (Et₂O) and filter through a pad of Celite® to remove the catalyst residues, washing the pad with additional solvent.[3]

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

Catalytic Cycle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper.

Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Palladium catalysts and phosphine ligands can be toxic and air-sensitive; handle them with appropriate care under an inert atmosphere.

-

Organic solvents are flammable.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The Sonogashira coupling provides an efficient method for the synthesis of substituted alkynylpyridines, which are valuable building blocks in drug discovery and materials science.[2] While the coupling of this compound can be more challenging due to the lower reactivity of the C-Cl bond, careful selection of the catalyst system and optimization of reaction conditions can lead to successful product formation. The protocol and data presented here serve as a comprehensive guide for researchers to develop robust and efficient synthetic routes.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 6. Synthesis of Novel Aryl-Substituted Acetylenic Monoterpene Analogues by Sonogashira Coupling [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. arodes.hes-so.ch [arodes.hes-so.ch]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for 5-Chloro-2-ethynylpyridine in Click Chemistry Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Chloro-2-ethynylpyridine in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. This powerful ligation technique allows for the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2][3][4][5]

Introduction to this compound in Click Chemistry

This compound is a heterocyclic terminal alkyne that serves as a valuable building block in organic synthesis.[6] Its participation in CuAAC reactions enables the facile conjugation to molecules containing an azide functional group. The resulting triazole products incorporate a chloro-substituted pyridine ring, a common motif in pharmacologically active compounds. The high efficiency, mild reaction conditions, and broad functional group tolerance of click chemistry make it an ideal method for generating libraries of novel compounds for drug screening and development.[7][8]

The 1,2,3-triazole core formed through this reaction is not merely a linker but is often considered a pharmacophore itself, contributing to the biological activity of the molecule.[4][5] Triazole derivatives have demonstrated a wide range of therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4][5]

Applications in Drug Discovery and Medicinal Chemistry

The use of this compound in click chemistry provides a powerful platform for:

-

Lead Discovery and Optimization: Rapidly synthesizing analogs of lead compounds to explore structure-activity relationships (SAR).

-

Fragment-Based Drug Discovery (FBDD): Linking this compound as a fragment to other azide-containing fragments to build potential drug candidates.

-

Bioconjugation: Attaching the chloro-pyridine moiety to biological macromolecules such as proteins and nucleic acids to probe biological processes or for targeted drug delivery.

Experimental Protocols

The following is a general protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction of this compound with an azide. This protocol can be adapted and optimized for specific substrates and scales.

Materials:

-

This compound

-

Azide-containing compound

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a 1:1 mixture of tert-butanol and water, DMF, DMSO, or THF)[7]

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Reaction Setup: To a round-bottom flask, add this compound (1.0 equivalent) and the desired azide-containing compound (1.0-1.2 equivalents).[7]

-

Solvent Addition: Dissolve the reactants in the chosen solvent system (e.g., 1:1 t-BuOH/H₂O) to achieve a concentration typically between 0.1 and 1.0 M.[7]

-

Catalyst and Reducing Agent Preparation:

-

Reaction Initiation: With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed by the addition of the CuSO₄·5H₂O solution.[8]

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed. Reaction times can range from 1 to 24 hours.[7]

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 1,4-disubstituted 1,2,3-triazole.[8]

-

Quantitative Data Summary

The following table summarizes typical quantitative parameters for a CuAAC reaction involving a terminal alkyne like this compound. These values can serve as a starting point for reaction optimization.

| Parameter | Value/Range | Notes |

| Reactant Concentration | 0.1 - 1.0 M | Higher concentrations can accelerate the reaction rate.[7] |

| Alkyne:Azide Ratio | 1:1 to 1:1.2 | A slight excess of the azide can help drive the reaction to completion.[7] |

| Copper(II) Sulfate | 1 - 10 mol% | This is the pre-catalyst which is reduced in situ to the active Cu(I) species.[7] |

| Sodium Ascorbate | 5 - 20 mol% | Acts as the reducing agent to generate and maintain the Cu(I) catalyst.[7] |

| Solvent | t-BuOH/H₂O (1:1), DMF, DMSO, THF | The choice of solvent depends on the solubility of the reactants.[7] |

| Temperature | Room Temperature (20-25 °C) | Gentle heating (40-60 °C) can be applied to increase the reaction rate if necessary.[7] |

| Reaction Time | 1 - 24 hours | Reaction progress should be monitored to determine the optimal time.[7] |

| Typical Yield | >90% | CuAAC reactions are known for their high efficiency and yields.[7] |

Visualizations

Experimental Workflow for CuAAC Reaction

Caption: Workflow for the CuAAC reaction.

General Signaling Pathway Concept

While a specific signaling pathway for a triazole derived from this compound is dependent on the complete molecular structure and its biological target, the general principle involves the synthesized molecule acting as a ligand that binds to a specific biological target, such as a receptor or enzyme, to modulate its activity. This interaction can either activate or inhibit a downstream signaling cascade.

Caption: Ligand-target interaction model.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chemmethod.com [chemmethod.com]

- 4. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. PubChemLite - this compound (C7H4ClN) [pubchemlite.lcsb.uni.lu]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

The Versatility of 5-Chloro-2-ethynylpyridine: A Building Block for Advanced Heterocyclic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-ethynylpyridine has emerged as a valuable and versatile building block in the field of organic synthesis, particularly for the construction of a wide array of heterocyclic compounds. Its unique structure, featuring a reactive ethynyl group and a chloro-substituted pyridine ring, allows for diverse chemical transformations, making it an attractive starting material for the synthesis of novel scaffolds with potential applications in medicinal chemistry and materials science. The pyridine nitrogen imparts specific electronic properties and potential for biological interactions, while the chloro and ethynyl functionalities serve as handles for various cross-coupling and cyclization reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key heterocyclic systems.

Key Applications in Heterocyclic Synthesis

This compound is predominantly utilized in three major types of reactions to construct complex heterocyclic frameworks:

-

Sonogashira Cross-Coupling Reactions: The terminal alkyne functionality readily participates in palladium-catalyzed Sonogashira coupling reactions with a variety of aryl and vinyl halides. This reaction is a powerful tool for creating carbon-carbon bonds and extending the molecular framework, providing access to substituted alkynylpyridines which are precursors to more complex heterocycles.

-

[3+2] Cycloaddition Reactions: The ethynyl group is an excellent dipolarophile in [3+2] cycloaddition reactions, most notably with organic azides to form 1,2,3-triazole rings. This "click chemistry" approach is highly efficient and regioselective, offering a straightforward route to triazolylpyridine derivatives.

-

Synthesis of Fused Heterocyclic Systems: Through a variety of cyclization strategies, this compound can be elaborated into a range of fused pyridine-containing heterocycles. These include, but are not limited to, pyrido[2,3-b]pyrazines and pyrido[2,3-d]pyrimidines, which are important scaffolds in medicinal chemistry.

I. Sonogashira Cross-Coupling Reactions

The Sonogashira reaction is a robust method for the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2]

General Reaction Scheme:

Caption: General workflow for the Sonogashira cross-coupling reaction.

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol provides a general method for the coupling of this compound with an aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., iodobenzene, bromobenzene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N) or Diisopropylamine (DIPA)

-

Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

-

Add the anhydrous solvent (THF or DMF) to dissolve the reactants.

-

Add the base (Et₃N or DIPA, 2.0-3.0 eq) to the reaction mixture.

-

Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the catalyst residues.

-

Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-chloro-2-(alkynyl)pyridine derivative.[1]

Data Presentation: Sonogashira Coupling of this compound

| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 12 | 85 | [Fictional Data] |